molecular formula C13H16OS B13088805 4-(2,2-Dimethylbutanoyl)thiobenzaldehyde

4-(2,2-Dimethylbutanoyl)thiobenzaldehyde

Cat. No.: B13088805
M. Wt: 220.33 g/mol
InChI Key: BBKKIHAONKWBON-UHFFFAOYSA-N
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Description

4-(2,2-Dimethylbutanoyl)thiobenzaldehyde is an organic compound that features a thiobenzaldehyde moiety substituted with a 2,2-dimethylbutanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethylbutanoyl)thiobenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylbutanoyl chloride with thiobenzaldehyde in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethylbutanoyl)thiobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: mCPBA, dimethyldioxirane

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted thiobenzaldehydes

Scientific Research Applications

4-(2,2-Dimethylbutanoyl)thiobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethylbutanoyl)thiobenzaldehyde involves its interaction with various molecular targets. The thiobenzaldehyde moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The compound’s effects are mediated through pathways involving thiol-disulfide exchange reactions and other redox processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2-Dimethylbutanoyl)thiobenzaldehyde is unique due to the presence of the 2,2-dimethylbutanoyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

4-(2,2-dimethylbutanoyl)thiobenzaldehyde

InChI

InChI=1S/C13H16OS/c1-4-13(2,3)12(14)11-7-5-10(9-15)6-8-11/h5-9H,4H2,1-3H3

InChI Key

BBKKIHAONKWBON-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)C1=CC=C(C=C1)C=S

Origin of Product

United States

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